molecular formula C17H19N3O B1212206 4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol CAS No. 47142-51-8

4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol

Cat. No. B1212206
CAS RN: 47142-51-8
M. Wt: 281.35 g/mol
InChI Key: LBXLJKWLYGGOTD-UHFFFAOYSA-N
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Description

“4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol” is an aromatic amine and a tertiary amino compound . It plays a vital role in the formation of imidazolium salts, which are central in the synthesis of heterocyclic compounds .


Synthesis Analysis

The synthesis of this compound involves a one-pot condensation reaction of a novel aldehyde with benzil and ammonium acetate in glacial acetic acid . The product is characterized using FTIR, 1H, and 13C NMR .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by the formation of covalent bonds with other molecules . It is also involved in the formation of imidazolium salts, which are central in the synthesis of heterocyclic compounds .


Physical And Chemical Properties Analysis

This compound has a melting point of 280 °C . It is a solid form and its empirical formula is C9H10N2O .

Scientific Research Applications

Pharmacological Effects of Phenolic Compounds

Phenolic acids, including derivatives similar to the specified chemical, are known for their diverse pharmacological effects. Studies have shown that compounds like Chlorogenic Acid (CGA) possess antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. CGA, for example, has been found to modulate lipid metabolism and glucose, potentially aiding in the treatment of diseases such as cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Environmental and Toxicological Studies

Synthetic phenolic antioxidants (SPAs), which may share some structural similarities with the compound , have been studied for their environmental occurrence, human exposure, and toxicity. These studies have highlighted the presence of SPAs in various environmental matrices and their potential toxicological impacts, including hepatic toxicity and endocrine-disrupting effects (Liu & Mabury, 2020).

Biological Activities and Chemical Analysis

Phenolic compounds from plants, such as those found in Salvia miltiorrhiza, exhibit a range of biological activities including antioxidant, anti-ischemia reperfusion, and anti-thrombosis effects. The caffeic acid derivatives from this plant, for instance, have been extensively studied for their pharmacological properties, highlighting the therapeutic potential of phenolic acids and their derivatives (Jiang et al., 2005).

Safety And Hazards

While specific safety and hazard information for this compound is not available in the retrieved sources, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling similar compounds .

Future Directions

Imidazole derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, there is a great potential for the development of novel drugs that overcome the antimicrobial resistance problems .

properties

IUPAC Name

4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-13-2-4-14(5-3-13)20(12-17-18-10-11-19-17)15-6-8-16(21)9-7-15/h2-9,21H,10-12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXLJKWLYGGOTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol
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4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol
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4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol

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